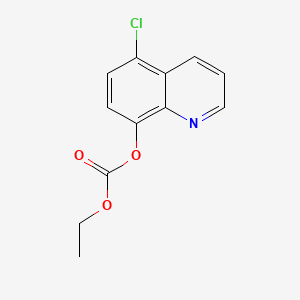

![molecular formula C4H3N5O2 B579877 3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione CAS No. 1403820-30-3](/img/structure/B579877.png)

3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its fused ring structure, which includes both imidazole and triazine rings

Análisis Bioquímico

Biochemical Properties

2-Aza-8-oxo-hypoxanthine plays a role in biochemical reactions, particularly in the regulation of cartenoid accumulation .

Cellular Effects

In terms of cellular effects, 2-Aza-8-oxo-hypoxanthine has been shown to influence cell function. It has been found to stimulate human epidermal cell proliferation . It also significantly increased the gene expression of various proteins involved in intercellular adhesion and skin barrier functioning .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown to have a significant increase in cell viability at certain concentrations .

Metabolic Pathways

2-Aza-8-oxo-hypoxanthine is involved in the purine metabolic pathway . It is synthesized from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), indicating the presence of a novel purine metabolic pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,5-triazine with suitable electrophiles, such as ketones or aldehydes, in the presence of catalysts like iodine (I2) or other halogens . The reaction conditions often include refluxing in solvents like acetonitrile or ethanol to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated derivatives in the presence of nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted imidazo[4,5-d][1,2,3]triazine derivatives .

Aplicaciones Científicas De Investigación

3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione varies depending on its application:

Comparación Con Compuestos Similares

Similar Compounds

Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: Shares a similar fused ring structure and exhibits antifungal activity.

Imidazo[1,2-a][1,3,5]triazine:

Uniqueness

3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Propiedades

IUPAC Name |

5,7-dihydro-3H-imidazo[4,5-d]triazine-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c10-3-1-2(7-9-8-3)6-4(11)5-1/h(H3,5,6,7,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGERKLTVOIUKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)N=NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the origins of 2-aza-8-oxo-hypoxanthine (AOH) and its potential role in plants?

A1: 2-Aza-8-oxo-hypoxanthine (AOH) was initially discovered as a metabolite of 2-azahypoxanthine (AHX), a compound isolated from the fairy-ring-forming fungus Lepista sordida []. Research indicates that AHX is converted into AOH within plant tissues. Both AHX and AOH, along with another compound called imidazole-4-carboxamide (ICA), are collectively termed "fairy chemicals" (FCs). Importantly, studies suggest that these FCs are not only present in plants but are also biosynthesized through a novel purine metabolic pathway []. While the exact mechanisms of action remain under investigation, FCs, including AOH, have demonstrated the ability to enhance plant tolerance to various environmental stresses and regulate growth across diverse plant species []. Furthermore, promising results from greenhouse and field experiments highlight the potential of FCs, including AOH, to increase the yield of important crops such as rice and wheat []. Further research is crucial to fully elucidate the roles and applications of AOH and other FCs in plant science and agriculture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)

![(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B579799.png)

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)

![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)